N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[3-(3-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-27-15-4-2-3-13(9-15)21-17(25)8-6-14-11-28-19(22-14)23-18(26)12-5-7-16(24)20-10-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,24)(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCLZTYBUIKGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a thiazole derivative. Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Thiazole derivatives have been found to interact with various targets to induce their biological effects. .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, thiazole derivatives have been found to have antitumor activity, suggesting they may affect pathways related to cell proliferation and apoptosis. .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects induced by the compound. Thiazole derivatives have been found to have various biological activities, suggesting they can induce a range of molecular and cellular effects. .
Biological Activity
N-(4-(3-((3-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The key structural elements include:
- Dihydropyridine ring : Known for various pharmacological effects.
- Thiazole moiety : Often associated with antimicrobial properties.
- Methylthio group : Implicated in enhancing lipophilicity and possibly bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S₂ |
| Molecular Weight | 358.46 g/mol |
| LogP | 2.88 |
| Solubility | Soluble in DMSO and DMF |
Cytotoxicity
Recent studies have indicated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole and pyridine rings have shown promising results in inhibiting the growth of breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines.
- Cytotoxicity Data :
The mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest:
- Inhibition of Key Kinases : The compound may inhibit ERK1/2 pathways, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Activation of caspases has been observed, indicating that the compound can trigger programmed cell death in cancer cells .
- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest at the G1/S checkpoint, preventing further proliferation .
Antimicrobial Activity
While primarily studied for anticancer properties, thiazole derivatives have also shown potential antimicrobial activity. The presence of the thiazole ring is often linked to enhanced antibacterial effects against various pathogens.
Study 1: Anticancer Efficacy
A recent study explored the effects of a series of thiazole derivatives on MCF-7 and A549 cells. The results indicated that certain modifications to the methylthio group significantly increased cytotoxicity, suggesting a strong structure-activity relationship .
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions between thiazole derivatives and target proteins involved in cancer signaling pathways. The study utilized molecular docking techniques to predict binding affinities, revealing critical interactions that could inform future design strategies for more potent analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
